molecular formula C16H19NO B2687320 1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one CAS No. 2128708-94-9

1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one

Cat. No.: B2687320
CAS No.: 2128708-94-9
M. Wt: 241.334
InChI Key: MWNDORQWIPWZRU-UHFFFAOYSA-N
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Description

1-{6-Phenyl-7-azabicyclo[420]octan-7-YL}prop-2-EN-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor to form the azabicyclo[4.2.0]octane core, followed by functionalization to introduce the phenyl and prop-2-en-1-one groups. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 7-Phenyl-1-azabicyclo[4.2.0]octan-8-one
  • 6-Phenyl-7-azabicyclo[4.2.0]octane

Comparison: 1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one is unique due to the presence of the prop-2-en-1-one group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-15(18)17-12-14-10-6-7-11-16(14,17)13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNDORQWIPWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2C1(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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